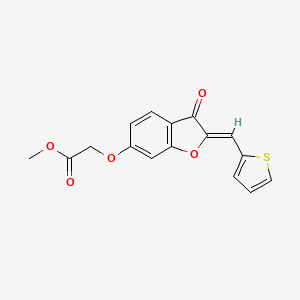
(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C16H12O5S and its molecular weight is 316.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with the CAS number 848207-35-2, is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer effects.
The molecular formula of this compound is C16H12O5S, with a molecular weight of 316.33 g/mol. The compound features a thiophene ring and a benzofuran moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12O5S |
| Molecular Weight | 316.33 g/mol |
| CAS Number | 848207-35-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of thiophene-2-carbaldehyde with a benzofuran derivative under basic conditions. The reaction often employs bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiophene and benzofuran structures can inhibit the growth of various bacteria and fungi. The antimicrobial effects were assessed using the serial plate dilution method against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. It has been suggested that compounds with similar structures can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Activity
In vitro studies have demonstrated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds with similar structural motifs have shown efficacy against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited moderate to high inhibition at concentrations ranging from 12.5 to 100 μg/mL .
- Cytotoxicity in Cancer Cells : In another investigation focusing on the cytotoxic effects of related compounds on B16F10 melanoma cells, it was found that certain derivatives did not exhibit cytotoxicity at concentrations below 20 µM after 48 hours of treatment, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5S/c1-19-15(17)9-20-10-4-5-12-13(7-10)21-14(16(12)18)8-11-3-2-6-22-11/h2-8H,9H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIUDAIBJXQCJ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














